1S/C10H10O4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12)
. The Canonical SMILES is CC1=CC2=C(C=C1C(=O)O)OCCO2
. This compound falls under the category of heterocyclic compounds, specifically those containing a benzodioxine moiety. It is classified as an aromatic compound due to its benzene-like structure, combined with a dioxine ring system that includes two oxygen atoms in its cyclic structure.
The synthesis of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves several key steps:
The industrial production methods for this compound are not extensively documented but would generally involve optimizing reaction conditions for scale-up and efficiency .
The molecular structure of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be described as follows:
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo several types of chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid primarily involves its interaction with biological targets:
This mechanism underpins its potential therapeutic applications in medicinal chemistry .
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several notable applications:
The benzodioxane core of 7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is typically constructed via nucleophilic ring-closing reactions. The most industrially relevant approach involves the reaction of methyl-substituted catechol derivatives with 1,2-dihaloethanes under alkaline conditions. Specifically, 3-methylbenzene-1,2-diol reacts with 1,2-dibromoethane in the presence of potassium hydroxide (KOH) or sodium hydroxide (NaOH), yielding the 7-methyl-substituted benzodioxane scaffold. This reaction proceeds through a Williamson ether synthesis mechanism, where the catecholate anion attacks each carbon of the dihaloethane in a stepwise manner [1] [8].
Critical parameters influencing yield and selectivity include:
Table 1: Optimization of Ring-Closing Reaction Parameters
Variable | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Solvent | Ethanol | DMF | DMF |
Base | NaOH | KOH | KOH (2.2 eq) |
Temperature | 80°C | 60°C | 70°C |
Yield (%) | 68 | 92 | 95 |
Byproduct Formation | High | Moderate | Low |
The conversion of aldehyde or hydroxymethyl intermediates to the target carboxylic acid employs oxidative methods. Potassium permanganate (KMnO₄) in aqueous medium is widely adopted for industrial-scale synthesis due to its cost efficiency and high conversion rates (>90%). The oxidation of 7-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde proceeds under mild conditions (40–50°C, 4–6 hours), with meticulous pH control (pH 9–10) preventing over-oxidation or ring degradation [1] [10].
Alternative oxidants include:
Post-oxidation purification involves acidification to pH 2–3, followed by recrystallization from ethanol/water mixtures, yielding >99% pure carboxylic acid [5] [10].
Table 2: Comparative Analysis of Oxidation Methods
Oxidant | Conditions | Reaction Time | Yield (%) | Purity (%) |
---|---|---|---|---|
KMnO₄ (aq) | 50°C, pH 9–10 | 5 h | 92 | 98 |
NaClO₂ / NaH₂PO₄ | RT, pH 5–6 | 12 h | 88 | 99 |
TEMPO / NaOCl | 30°C, pH 8.5 | 1.5 h | 95 | 97 |
The aldehyde intermediate is synthesized via two primary routes:
Purification leverages the aldehyde’s crystallinity. Slow cooling of saturated ethanol solutions yields yellow crystals (mp 50–52°C), with HPLC purity ≥95% [7] [8].
Industrial synthesis prioritizes catalytic efficiency and sustainability. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) accelerate ring-closing reactions in biphasic systems (water/toluene), reducing NaOH requirements by 40% and enabling ≤98% conversion at 70°C [4]. For oxidation, transition metal catalysts are emerging:
Continuous-flow reactors enhance both steps:
Table 3: Industrial Catalytic Systems for Key Synthetic Steps
Step | Catalyst/System | Reactor Type | Yield (%) | Eco-Factor |
---|---|---|---|---|
Ring-closing | TBAB (0.5 mol%) | Batch | 95 | Moderate |
Ring-closing | None (microwave) | Continuous-flow | 99 | High |
Aldehyde oxidation | RuCl₃/Oxone | Batch | 93 | High |
Aldehyde oxidation | TEMPO (0.1 mol%) | Continuous-flow | 96 | High |
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